molecular formula C17H22Cl2N6O4 B5189042 2-(2,4-Dichlorophenoxy)-N-(2-{[4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-YL]oxy}ethyl)acetamide

2-(2,4-Dichlorophenoxy)-N-(2-{[4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-YL]oxy}ethyl)acetamide

Cat. No.: B5189042
M. Wt: 445.3 g/mol
InChI Key: OQEDQPFKWCISNU-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(2-{[4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-YL]oxy}ethyl)acetamide is a complex organic compound with significant applications in various fields, including agriculture and pharmaceuticals. This compound is known for its unique chemical structure, which imparts specific properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-N-(2-{[4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-YL]oxy}ethyl)acetamide typically involves multiple steps, starting from readily available precursors. The process generally includes the following steps:

    Formation of the 2,4-Dichlorophenoxy group: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent under controlled conditions to form the 2,4-dichlorophenoxy group.

    Introduction of the Triazine Ring: The triazine ring is introduced through a nucleophilic substitution reaction involving a suitable triazine precursor and the intermediate formed in the previous step.

    Final Coupling: The final step involves coupling the triazine intermediate with an appropriate amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-(2-{[4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-YL]oxy}ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the triazine and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N-(2-{[4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-YL]oxy}ethyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-(2-{[4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-YL]oxy}ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A related compound with similar herbicidal properties.

    Mecoprop: Another phenoxy herbicide with structural similarities.

    Atrazine: A triazine herbicide with a similar triazine ring structure.

Uniqueness

2-(2,4-Dichlorophenoxy)-N-(2-{[4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-YL]oxy}ethyl)acetamide is unique due to its combined phenoxy and triazine structures, which impart specific reactivity and properties not found in the individual components.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[[4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl]oxy]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N6O4/c1-24(2)15-21-16(25(3)27-4)23-17(22-15)28-8-7-20-14(26)10-29-13-6-5-11(18)9-12(13)19/h5-6,9H,7-8,10H2,1-4H3,(H,20,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEDQPFKWCISNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)OCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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